molecular formula C3H4<br>CH3-C=CH<br>CH3CCH<br>C3H4 B1212725 Propyne CAS No. 74-99-7

Propyne

Cat. No. B1212725
CAS RN: 74-99-7
M. Wt: 40.06 g/mol
InChI Key: MWWATHDPGQKSAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propyne can be synthesized through several methods, showcasing its versatility in organic synthesis. For instance, the reaction of propargyl alcohols with terminal alkynes under different conditions leads to the selective formation of 1,4-diynes and polysubstituted furans/pyrroles, with water being the only byproduct in the selective synthesis of 1,4-diynes and pyrroles (Tao Wang et al., 2011). Additionally, Pd-catalyzed decarboxylative coupling of propiolic acids allows for one-pot synthesis of symmetric and unsymmetric 1,4-disubstituted 1,3-diynes from iodoarenes and propiolic acid via Sonogashira reaction followed by Pd-catalyzed decarboxylative homocoupling in high yields (Jihye Park et al., 2011).

Molecular Structure Analysis

The molecular structure of propyne is characterized by a triple bond between the two carbon atoms, which is a defining feature of alkynes. This triple bond is responsible for the high reactivity of propyne, as it can participate in various addition reactions. The structure and properties of propyne and related polymers have been extensively studied, revealing unique characteristics such as extremely high gas permeability in the case of poly[1-(trimethylsilyl)-1-propyne] (K. Nagai et al., 2001).

Chemical Reactions and Properties

Propyne undergoes various chemical reactions, demonstrating its utility in organic synthesis. For example, the transition-metal-free cyclization of propargylic alcohols with aryne leads to the synthesis of 3-benzofuranyl-2-oxindole and 3-spirooxindole benzofuran scaffolds via a propargyl Claisen rearrangement/cycloaddition pathway (Babachary Kalvacherla et al., 2018). Additionally, the iron-catalyzed dehydrative alkylation of propargyl alcohol with alkyl peroxides forms substituted 1,3-enynes, showcasing the versatility of propyne in creating diverse molecular structures (C. Ye et al., 2018).

Scientific Research Applications

Fuel and Propellant

  • Application : Propyne is used in fuel applications due to its high heat of combustion. It is also a component of certain types of liquid rocket propellant .
  • Methods : Propyne is used directly as a fuel or mixed with other substances to form a propellant. The high heat of combustion makes it ideal for these applications .
  • Results : The use of Propyne in these applications contributes to efficient energy production and propulsion .

Chemical Synthesis

  • Application : In the chemical industry, propyne serves as a building block for various chemical syntheses, including the production of synthetic rubber, resins, and other organic compounds .
  • Methods : Propyne can undergo addition reactions at the triple bond, allowing it to form a variety of complex structures .
  • Results : The use of Propyne in chemical synthesis has led to the production of a diverse range of molecules, opening up potential for new pharmaceuticals and agrochemicals .

Welding Gas

  • Application : Propyne is utilized in the metalworking industry as a component of MAPP gas (MethylAcetylene-Propadiene Propane), a gas mixture used for fuel in high-temperature applications such as welding and soldering .
  • Methods : Propyne is mixed with propadiene and propane to form MAPP gas, which is then used as a fuel in various metalworking processes .
  • Results : The use of Propyne in this application allows for high-temperature processes such as welding and soldering to be carried out efficiently .

Material Science

  • Application : Propyne’s potential to form complex structures may lead to breakthroughs in creating new materials with unprecedented properties .
  • Methods : Researchers are studying the unique chemical properties of Propyne and how they can be leveraged to create new materials .
  • Results : This is an area of ongoing research, and the results could lead to the development of new materials with unique properties .

Organic Synthesis

  • Application : Propyne can be used to create a diverse range of molecules, opening up potential for new pharmaceuticals and agrochemicals .
  • Methods : Propyne’s ability to undergo addition reactions at the triple bond allows it to form a variety of complex structures .
  • Results : The use of Propyne in organic synthesis has the potential to lead to the development of new pharmaceuticals and agrochemicals .

Separation of Propylene from Propyne

  • Application : High Purity/Recovery Separation of Propylene from Propyne Using Anion Pillared Metal-Organic Framework .
  • Methods : A pillared inorganic anion SIF 62− was used as a highly selective C3H4 due to the square grid pyrazine-based structure .
  • Results : The dynamic breakthrough for binary mixtures of C3H4/C3H6 (30:70 v/v) were established. Heavier propylene molecules were eluted first from the column compared to the lighter propyne .

Fuel and Propellant

  • Application : Propyne is used in fuel applications due to its high heat of combustion. It is also a component of certain types of liquid rocket propellant .
  • Methods : Propyne is used directly as a fuel or mixed with other substances to form a propellant. The high heat of combustion makes it ideal for these applications .
  • Results : The use of Propyne in these applications contributes to efficient energy production and propulsion .

Chemical Synthesis

  • Application : In the chemical industry, propyne serves as a building block for various chemical syntheses, including the production of synthetic rubber, resins, and other organic compounds .
  • Methods : Propyne can undergo addition reactions at the triple bond, allowing it to form a variety of complex structures .
  • Results : The use of Propyne in chemical synthesis has led to the production of a diverse range of molecules, opening up potential for new pharmaceuticals and agrochemicals .

Welding Gas

  • Application : Propyne is utilized in the metalworking industry as a component of MAPP gas (MethylAcetylene-Propadiene Propane), a gas mixture used for fuel in high-temperature applications such as welding and soldering .
  • Methods : Propyne is mixed with propadiene and propane to form MAPP gas, which is then used as a fuel in various metalworking processes .
  • Results : The use of Propyne in this application allows for high-temperature processes such as welding and soldering to be carried out efficiently .

Material Science

  • Application : Propyne’s potential to form complex structures may lead to breakthroughs in creating new materials with unprecedented properties .
  • Methods : Researchers are studying the unique chemical properties of Propyne and how they can be leveraged to create new materials .
  • Results : This is an area of ongoing research, and the results could lead to the development of new materials with unique properties .

Organic Synthesis

  • Application : Propyne can be used to create a diverse range of molecules, opening up potential for new pharmaceuticals and agrochemicals .
  • Methods : Propyne’s ability to undergo addition reactions at the triple bond allows it to form a variety of complex structures .
  • Results : The use of Propyne in organic synthesis has the potential to lead to the development of new pharmaceuticals and agrochemicals .

Separation of Propylene from Propyne

  • Application : High Purity/Recovery Separation of Propylene from Propyne Using Anion Pillared Metal-Organic Framework .
  • Methods : A pillared inorganic anion SIF 62− was used as a highly selective C3H4 due to the square grid pyrazine-based structure .
  • Results : The dynamic breakthrough for binary mixtures of C3H4/C3H6 (30:70 v/v) were established. Heavier propylene molecules were eluted first from the column compared to the lighter propyne .

Fuel and Propellant

  • Application : Propyne is used in fuel applications due to its high heat of combustion. It is also a component of certain types of liquid rocket propellant .
  • Methods : Propyne is used directly as a fuel or mixed with other substances to form a propellant. The high heat of combustion makes it ideal for these applications .
  • Results : The use of Propyne in these applications contributes to efficient energy production and propulsion .

Chemical Synthesis

  • Application : In the chemical industry, propyne serves as a building block for various chemical syntheses, including the production of synthetic rubber, resins, and other organic compounds .
  • Methods : Propyne can undergo addition reactions at the triple bond, allowing it to form a variety of complex structures .
  • Results : The use of Propyne in chemical synthesis has led to the production of a diverse range of molecules, opening up potential for new pharmaceuticals and agrochemicals .

Welding Gas

  • Application : Propyne is utilized in the metalworking industry as a component of MAPP gas (MethylAcetylene-Propadiene Propane), a gas mixture used for fuel in high-temperature applications such as welding and soldering .
  • Methods : Propyne is mixed with propadiene and propane to form MAPP gas, which is then used as a fuel in various metalworking processes .
  • Results : The use of Propyne in this application allows for high-temperature processes such as welding and soldering to be carried out efficiently .

Material Science

  • Application : Propyne’s potential to form complex structures may lead to breakthroughs in creating new materials with unprecedented properties .
  • Methods : Researchers are studying the unique chemical properties of Propyne and how they can be leveraged to create new materials .
  • Results : This is an area of ongoing research, and the results could lead to the development of new materials with unique properties .

Organic Synthesis

  • Application : Propyne can be used to create a diverse range of molecules, opening up potential for new pharmaceuticals and agrochemicals .
  • Methods : Propyne’s ability to undergo addition reactions at the triple bond allows it to form a variety of complex structures .
  • Results : The use of Propyne in organic synthesis has the potential to lead to the development of new pharmaceuticals and agrochemicals .

Separation of Propylene from Propyne

  • Application : High Purity/Recovery Separation of Propylene from Propyne Using Anion Pillared Metal-Organic Framework .
  • Methods : A pillared inorganic anion SIF 62− was used as a highly selective C3H4 due to the square grid pyrazine-based structure .
  • Results : The dynamic breakthrough for binary mixtures of C3H4/C3H6 (30:70 v/v) were established. Heavier propylene molecules were eluted first from the column compared to the lighter propyne .

Safety And Hazards

As with many industrial chemicals, handling propyne requires care. It is a highly flammable substance and poses a risk of explosion if exposed to heat, sparks, or open flames. Furthermore, its vapor may cause flash fire. Inhalation of high concentrations can lead to dizziness, narcosis, and even asphyxiation .

Future Directions

Propyne is an area of ongoing research due to its unique chemical properties. One promising area of study is in the field of material science. Its potential to form complex structures may lead to breakthroughs in creating new materials with unprecedented properties. Additionally, in organic synthesis, propyne can be used to create a diverse range of molecules, opening up potential for new pharmaceuticals and agrochemicals .

properties

IUPAC Name

prop-1-yne
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InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3
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InChI Key

MWWATHDPGQKSAR-UHFFFAOYSA-N
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Canonical SMILES

CC#C
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Molecular Formula

C3H4, Array, CH3CCH
Record name 1-PROPYNE
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Related CAS

28391-48-2
Record name 1-Propyne, homopolymer
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DSSTOX Substance ID

DTXSID0026387
Record name 1-Propyne
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Molecular Weight

40.06 g/mol
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Physical Description

1-propyne appears as a colorless liquefied gas with a sweet odor. mp: -104 °C, bp: -23.1 °C. Insoluble in water, soluble in ethanol, chloroform and benzene. Moderately toxic by inhalation. Used as a specialty fuel. Denser than air. Vapors may ignite at distant sources of ignition and flash back., Gas or Vapor; Liquid, Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas]; [NIOSH], COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor., Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas.]
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Boiling Point

-10 °F at 760 mmHg (NIOSH, 2023), -23.2 °C, -10 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

Insoluble (NIOSH, 2023), In water, 3,640 mg/L at 25 °C, Very sol in alcohol; sol in chloroform, benzene, Solubility in water, g/100ml: 0.36, Insoluble
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Density

0.607 at 25 °C/4 °C, Density (liquid) at 250 deg K = 0.671 g/ cu m, Relative density (water = 1): 0.70, 1.41(relative gas density)
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Vapor Density

1.41 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.4 (AIR= 1), Relative vapor density (air = 1): 1.4, 1.41
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Vapor Pressure

5.2 atm (NIOSH, 2023), 4.31X10+3 mm Hg at 25 deg, Vapor pressure, kPa at 20 °C: 521, 5.2 atm
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Record name Methyl acetylene
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Product Name

Propyne

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS RN

74-99-7
Record name 1-PROPYNE
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Record name Propyne
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Record name 1-Propyne
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Record name 1-Propyne
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Record name 1-Propyne
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Record name Propyne
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Record name PROPYNE
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Record name 1-PROPYNE
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Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
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Explanation Creative Commons CC BY 4.0
Record name METHYL ACETYLENE (PROPYNE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propyne
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/UK40D990.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-153 °F (NIOSH, 2023), -102.7 °C, -153 °F
Record name 1-PROPYNE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-PROPYNE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPYNE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHYL ACETYLENE (PROPYNE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/564
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0392.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propyne
Reactant of Route 2
Propyne
Reactant of Route 3
Propyne
Reactant of Route 4
Propyne
Reactant of Route 5
Propyne
Reactant of Route 6
Reactant of Route 6
Propyne

Citations

For This Compound
35,500
Citations
RW Wagner, MD Matteucci, JG Lewis, AJ Gutierrez… - Science, 1993 - science.org
Phosphorothioate oligodeoxynucleotides containing the C-5 propyne analogs of uridine and cytidine bind RNA with high affinity and are potent antisense inhibitors of gene expression. …
Number of citations: 575 www.science.org
R Srinivasan, SR Auvil, PM Burban - Journal of Membrane Science, 1994 - Elsevier
Gas permeabilities in poly[1-(trimethylsilyl)-1-propyne] (PTMSP) are orders of magnitude larger than in other glassy polymers such gas polycarbonate. Based on solubility, permeability …
Number of citations: 280 www.sciencedirect.com
K Nagai, T Masuda, T Nakagawa, BD Freeman… - Progress in Polymer …, 2001 - Elsevier
Since the first report of the synthesis of poly[1-(trimethylsilyl)-1-propyne] [poly(TMSP)] in 1983, a large number of publications, presently up to about 350 journal articles and patents, has …
Number of citations: 720 www.sciencedirect.com
C Moulds, JG Lewis, BC Froehler, D Grant, T Huang… - Biochemistry, 1995 - ACS Publications
… propyne). Inhibition at both sites was 20-fold less active than inhibition using RNase H-competent C-5 propyne … RNA showed that the C-5 propyne 2'-0-allyl phosphodiester ON bound to …
Number of citations: 133 pubs.acs.org
VS Khotimsky, MV Tchirkova… - Journal of Polymer …, 2003 - Wiley Online Library
The polymerization of 1,2‐disubstituted acetylenes [1‐(trimethylgermyl)‐1‐propyne and 1‐(trimethylsilyl)‐1‐propyne] initiated by Nb‐ and Ta‐based catalytic systems was studied within …
Number of citations: 138 onlinelibrary.wiley.com
A Morisato, HC Shen, SS Sankar… - Journal of Polymer …, 1996 - Wiley Online Library
Pure gas and hydrocarbon vapor transport properties of blends of two glassy, polyacetylene‐based polymers, poly(1‐trimethylsilyl‐1‐propyne) [PTMSP] and poly(1‐phenyl‐1‐propyne) […
Number of citations: 138 onlinelibrary.wiley.com
D Gomes, SP Nunes, KV Peinemann - Journal of Membrane Science, 2005 - Elsevier
Nanocomposite membranes based on poly(1-trimethylsilyl-1-propyne) (PTMSP) and silica were synthesized by sol–gel copolymerization of tetraethoxysilane (TEOS) with different …
Number of citations: 267 www.sciencedirect.com
K De Sitter, P Winberg, J D'Haen, C Dotremont… - Journal of Membrane …, 2006 - Elsevier
The performance of poly(1-trimethylsilyl-1-propyne) (PTMSP)/silica nanocomposites was studied for membranes with a filler content between 0 and 50wt%. An increase in permeability …
Number of citations: 121 www.sciencedirect.com
BC Froehler, S Wadwani, TJ Terhorst, SR Gerrard - Tetrahedron letters, 1992 - Elsevier
… The propyne modification is planar with respect to the heterocycle (Figure 1) and allows for increased stacking of the bases; additionally the propyne is … that the C-5 propyne analog of 2'-…
Number of citations: 263 www.sciencedirect.com
I Pinnau, CG Casillas, A Morisato… - Journal of Polymer …, 1996 - Wiley Online Library
The gas permeation properties of poly(1‐trimethylsilyl‐1‐propyne) (PTMSP), poly(1‐phenyl‐1‐propyne) (PPP), and blends of PTMSP and PPP have been determined with hydrocarbon/…
Number of citations: 121 onlinelibrary.wiley.com

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